molecular formula C14H18O7 B8263429 2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate

2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate

Cat. No.: B8263429
M. Wt: 298.29 g/mol
InChI Key: AYVLVEOLEKBOTB-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate is an organic compound with the molecular formula C14H18O7. It is a derivative of terephthalic acid and ethylene glycol, and it is commonly used as an intermediate in the production of polyesters, particularly poly(ethylene terephthalate) (PET). This compound is known for its role in the synthesis of biodegradable polymers and its applications in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate typically involves the esterification of terephthalic acid with ethylene glycol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the ester bond, resulting in the production of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound is often integrated into the larger process of PET manufacturing. The compound is produced through the glycolysis of PET waste, where PET is depolymerized using ethylene glycol to yield bis(2-hydroxyethyl) terephthalate, which can then be further reacted to form this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate undergoes various chemical reactions, including:

    Esterification: Formation of esters through reaction with alcohols.

    Hydrolysis: Breaking down into terephthalic acid and ethylene glycol under acidic or basic conditions.

    Transesterification: Exchange of ester groups with other alcohols.

Common Reagents and Conditions

    Esterification: Sulfuric acid as a catalyst, elevated temperatures.

    Hydrolysis: Acidic or basic conditions, water as a reagent.

    Transesterification: Alcohols, catalysts such as sodium methoxide.

Major Products Formed

    Hydrolysis: Terephthalic acid and ethylene glycol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate is utilized in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of biodegradable polymers and copolymers.

    Biology: In the study of polymer degradation and environmental impact.

    Medicine: Potential use in drug delivery systems due to its biocompatibility.

    Industry: Production of PET and other polyesters, recycling of PET waste.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate involves its ability to form ester bonds with other molecules. This property is crucial in the synthesis of polyesters, where the compound acts as a building block, linking terephthalic acid and ethylene glycol units. The molecular targets include the hydroxyl and carboxyl groups of the reactants, facilitating the formation of long polymer chains .

Comparison with Similar Compounds

Similar Compounds

    Bis(2-hydroxyethyl) terephthalate: Another intermediate in PET production, similar in structure but with different functional groups.

    2-Hydroxyethyl terephthalic acid: A monoester of terephthalic acid and ethylene glycol, also used in PET synthesis.

Uniqueness

2-(2-Hydroxyethoxy)ethyl (2-hydroxyethyl) terephthalate is unique due to its specific structure, which allows for the formation of more complex polymeric structures. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of biodegradable and recyclable polymers[5][5].

Properties

IUPAC Name

4-O-[2-(2-hydroxyethoxy)ethyl] 1-O-(2-hydroxyethyl) benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O7/c15-5-7-19-9-10-21-14(18)12-3-1-11(2-4-12)13(17)20-8-6-16/h1-4,15-16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVLVEOLEKBOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCO)C(=O)OCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60867792
Record name 2-(2-Hydroxyethoxy)ethyl 2-hydroxyethyl benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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